trans-3-Methoxycyclohexanamine
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Overview
Description
trans-3-Methoxycyclohexanamine: is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexane, where a methoxy group (-OCH3) and an amino group (-NH2) are attached to the third carbon atom in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycyclohexanamine typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. One common method starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions. The resulting β-enaminoketones are then reduced by sodium in tetrahydrofuran (THF) and isopropyl alcohol to afford this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: trans-3-Methoxycyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form cyclohexylamines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of substituted cyclohexanamines.
Scientific Research Applications
Chemistry: trans-3-Methoxycyclohexanamine is used as a chiral building block in asymmetric synthesis. It serves as a precursor for the synthesis of various complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of methoxy and amino groups on biological activity and receptor binding.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of trans-3-Methoxycyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance lipophilicity, allowing the compound to cross cell membranes more easily, while the amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
trans-4-Methoxycyclohexanamine: Similar structure but with the methoxy group on the fourth carbon.
cis-3-Methoxycyclohexanamine: Similar structure but with a cis configuration.
3-Methoxycyclohexanol: Lacks the amino group, only has a methoxy group.
Uniqueness: trans-3-Methoxycyclohexanamine is unique due to its specific trans configuration, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(1R,3R)-3-methoxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZGROVQGEGIO-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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